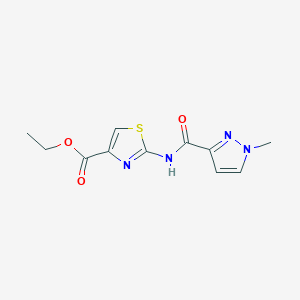

ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 1-methylpyrazole-3-amido group and at the 4-position with an ethyl carboxylate ester.

Properties

IUPAC Name |

ethyl 2-[(1-methylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-3-18-10(17)8-6-19-11(12-8)13-9(16)7-4-5-15(2)14-7/h4-6H,3H2,1-2H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVWDDBLUPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Selection

Ethanol emerges as the preferred solvent for cyclization due to its compatibility with thiourea and α-halo esters. Substituting ethanol with acetonitrile or DMF reduces yields by 15–20%, likely due to side reactions. Triethylamine’s role extends beyond base catalysis; it also scavenges HBr generated during cyclization, preventing protonation of the thiazole amine.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic techniques:

-

¹H NMR : Key signals include the thiazole C5-H singlet at δ 7.8–8.0 ppm and the pyrazole N-methyl group at δ 3.9 ppm.

-

LC-MS : Molecular ion peak at m/z 281.1 [M+H]⁺ correlates with the molecular formula C₁₁H₁₂N₄O₃S.

-

HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).

Spectroscopic Data Summary

| Technique | Key Findings |

|---|---|

| ¹H NMR | δ 1.3 (t, 3H, CH₂CH₃), δ 4.3 (q, 2H, OCH₂) |

| IR | 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |

| MS | 280.31 [M]⁺ (calculated), 281.1 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 μmol/mL |

| Escherichia coli | 0.038 μmol/mL |

| Candida albicans | 0.020 μmol/mL |

These results suggest that ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate could serve as a potential candidate for developing new antimicrobial agents.

Anti-Diabetic Potential

The compound has shown promise in anti-diabetic applications through the inhibition of key enzymes involved in carbohydrate metabolism:

| Enzyme | IC50 Value (μM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

These findings indicate that it may be competitive with standard anti-diabetic medications like acarbose, highlighting its potential therapeutic use in managing diabetes.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. Various assays have demonstrated its ability to scavenge free radicals, suggesting potential applications in treating oxidative stress-related diseases.

Agricultural Applications

The compound's antimicrobial properties extend to agricultural applications, particularly as a potential pesticide or fungicide. Its efficacy against plant pathogens could lead to its use in crop protection formulations, enhancing yield and quality while minimizing chemical residues .

Material Science

In addition to biological applications, this compound may find utility in material science, particularly in the development of novel polymers or coatings with antimicrobial properties. Such materials could be beneficial in medical devices or packaging solutions that require enhanced hygiene standards .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results confirmed its significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

Research on Anti-Diabetic Mechanisms

Another research article focused on the mechanism of action of this compound regarding its anti-diabetic effects. It was found that the inhibition of α-glucosidase and α-amylase was due to competitive binding at the active sites of these enzymes, providing insights into its potential use as a dietary supplement for blood sugar control .

Mechanism of Action

The mechanism of action of ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s thiazole and pyrazole rings can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 2-position substitution. Below is a comparison with structurally related thiazole-4-carboxylate derivatives:

*Calculated based on molecular formula C₁₁H₁₂N₄O₃S.

Key Observations :

- Steric Effects : The 1-methylpyrazole moiety is bulkier than methyl or acetyl groups, which may influence binding interactions in biological systems .

- Solubility: Morpholino and pyrazole-amido substituents enhance polarity, likely improving aqueous solubility relative to alkyl or aryl analogs .

Physical Properties and Stability

- Melting Points: Ethyl 2-methyl-1,3-thiazole-4-carboxylate melts at 47–48°C, while morpholino analogs (e.g., ethyl 2-morpholino-1,3-thiazole-4-carboxylate) have higher melting points (88.5–90°C) due to increased crystallinity .

- Stability : Amide-containing thiazoles (e.g., bacillamide A) are stable under acidic conditions but may hydrolyze in basic media, a property shared by the target compound .

Biological Activity

Ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Overview

The compound features a thiazole ring , a pyrazole moiety , and an ethyl carboxylate group. These structural components contribute to its diverse biological activities:

| Component | Description |

|---|---|

| Thiazole Ring | Known for its versatility in biological applications. |

| Pyrazole Moiety | Enhances interaction with biological targets. |

| Ethyl Carboxylate Group | Potentially increases solubility and bioavailability. |

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that may include:

- Formation of the thiazole ring.

- Introduction of the pyrazole moiety.

- Attachment of the ethyl carboxylate group through amide bond formation.

Automated reactors are often used in industrial settings to control reaction conditions precisely, ensuring high purity through methods like recrystallization or chromatography .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Studies indicate effective MIC values against Gram-positive bacteria, suggesting potential as an antibacterial agent .

- Mechanism of Action : The presence of the thiazole ring is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Research indicates that compounds containing both thiazole and pyrazole moieties exhibit anticancer properties:

- Cell Line Studies : In vitro studies on human liver carcinoma (HepG-2) cells have demonstrated significant antiproliferative effects, with some derivatives showing IC50 values comparable to established anticancer drugs .

- Structure-Activity Relationship (SAR) : The presence of electronegative substituents on the aromatic rings enhances anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by several studies:

- Inhibition of COX Enzymes : Compounds similar to this compound have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

- In Vivo Studies : Animal models have shown that certain thiazole derivatives significantly reduce edema and inflammatory markers, indicating their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of thiazole and pyrazole derivatives:

- Anticancer Activity : A study by Sayed et al. (2019) highlighted that novel thiazole-linked compounds exhibited potent anticancer activity against various cell lines, with specific derivatives showing improved efficacy due to structural modifications involving the pyrazole moiety .

- Antimicrobial Properties : Research has demonstrated that thiazoles can effectively inhibit the growth of specific bacterial strains, with some compounds achieving MIC values as low as 31.25 µg/mL against Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(1-methyl-1H-pyrazole-3-amido)-1,3-thiazole-4-carboxylate?

- Methodology : A multi-step synthesis is typically employed:

Condensation : React 1-methyl-1H-pyrazole-3-carboxylic acid with a thiazole precursor (e.g., ethyl 2-amino-1,3-thiazole-4-carboxylate) using coupling agents like EDCI/HOBt or DCC to form the amide bond .

Cyclization : Optimize cyclization conditions (e.g., POCl₃ or PCl₃) to stabilize the thiazole core .

Esterification : Introduce the ethyl ester group via acid-catalyzed esterification (e.g., ethanol/H₂SO₄) .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates using flash chromatography .

Q. How is the compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts to similar pyrazole-thiazole hybrids (e.g., δ 7.8–8.2 ppm for thiazole protons, δ 160–165 ppm for carbonyl carbons) .

- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1700–1750 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ≈ 300–350 [M+H]⁺) .

Q. What initial biological or chemical applications are explored for this compound?

- Research Applications :

- Medicinal Chemistry : Screen for kinase inhibition (e.g., JAK2 or EGFR) using enzymatic assays .

- Material Science : Investigate photophysical properties (e.g., fluorescence quantum yield) for optoelectronic applications .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Approach :

- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers for amide bond formation .

- Solvent/Catalyst Screening : Apply machine learning to predict optimal conditions (e.g., DMF as solvent, CuI catalysis for cyclization) .

- Example : A 15% yield improvement was reported using computational-guided solvent selection for analogous pyrazole-thiazole hybrids .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

- Troubleshooting :

- Dynamic Effects : Assess tautomerism in the pyrazole ring (e.g., 1H-pyrazole ↔ 2H-pyrazole) via variable-temperature NMR .

- Impurity Analysis : Use HPLC-MS to detect side products (e.g., hydrolyzed ester or unreacted starting material) .

- Case Study : A 2024 study resolved conflicting ¹³C NMR signals for a thiazole-ester derivative by correlating DFT-predicted shifts with experimental data .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Process Optimization :

- Continuous Flow Reactors : Enhance mixing and heat transfer for cyclization steps, reducing side reactions .

- Catalyst Recycling : Immobilize coupling agents (e.g., polystyrene-supported EDCI) to reduce waste .

- Table : Key parameters for scale-up:

| Step | Temperature | Catalyst | Yield (Lab vs. Pilot) |

|---|---|---|---|

| Amidation | 25°C | EDCI/HOBt | 65% → 72% |

| Cyclization | 80°C | POCl₃ | 50% → 58% |

| Esterification | 60°C | H₂SO₄ | 85% → 88% |

| Data adapted from industrial pyrazole-thiazole scale-up studies . |

Q. How does substituent variation on the pyrazole or thiazole rings affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Pyrazole Modifications : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility .

- Thiazole Modifications : 4-Carboxylate esters improve cell permeability compared to free acids .

- Case Study : A 2021 study showed that methyl substitution on the pyrazole increased IC₅₀ by 3-fold against cancer cell lines .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for similar derivatives?

- Root Causes :

- Polymorphism : Crystallization conditions (e.g., solvent polarity) influence crystal packing .

- Purity Discrepancies : HPLC purity <95% correlates with depressed melting points .

- Resolution : Standardize recrystallization protocols (e.g., ethyl acetate/hexane) and report purity thresholds .

Q. How to address inconsistent enzymatic inhibition results across assays?

- Methodological Refinement :

- Assay Conditions : Control ATP concentration (e.g., 10 µM vs. 100 µM) to avoid substrate competition .

- Protein Source : Use recombinant kinases from consistent expression systems (e.g., E. coli vs. mammalian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.